molecular formula C24H18BrN3O3 B1269994 Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate CAS No. 713118-66-2

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate

Cat. No.: B1269994
CAS No.: 713118-66-2
M. Wt: 476.3 g/mol
InChI Key: JLMDTIDEWPMOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate is a complex organic compound that features a quinoline core structure Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic conditions.

    Bromination: The quinoline derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Coupling with Pyridine: The brominated quinoline is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the pyridinyl-quinoline intermediate.

    Amidation: The intermediate is then subjected to amidation with 4-aminobenzoic acid or its derivatives to introduce the carboxamido group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamido group to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an inhibitor of various enzymes and receptors due to its quinoline core.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can bind to various proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent that also features a quinoline structure.

    Mepacrine: Another antimalarial drug with a quinoline nucleus.

Uniqueness

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate is unique due to the presence of the bromo and pyridinyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[(6-bromo-2-pyridin-4-ylquinoline-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O3/c1-2-31-24(30)16-3-6-18(7-4-16)27-23(29)20-14-22(15-9-11-26-12-10-15)28-21-8-5-17(25)13-19(20)21/h3-14H,2H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMDTIDEWPMOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.